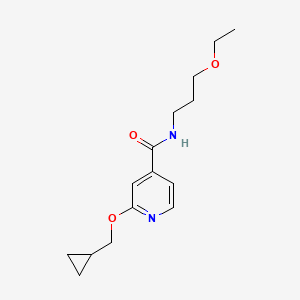

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-19-9-3-7-17-15(18)13-6-8-16-14(10-13)20-11-12-4-5-12/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCMRTJQPJKHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=NC=C1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.

Attachment of the Ethoxypropyl Group: This step involves the reaction of 3-bromopropyl ethyl ether with a suitable nucleophile to form the ethoxypropyl group.

Coupling with Isonicotinamide: The final step involves the coupling of the cyclopropylmethoxy and ethoxypropyl intermediates with isonicotinamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Features

Binding Affinity and Target Engagement

- Target Compound: The cyclopropylmethoxy group provides steric bulk that may optimize interactions with hydrophobic pockets in enzymes like GSK-3β, analogous to the cyclopropylcarbonylamino group in ’s compound .

- Compound: The cyclobutylamino group introduces greater steric hindrance than cyclopropylmethoxy, which might lower affinity for compact active sites. The 3-chloro-2-hydroxypropyl group adds polarity, favoring solubility but limiting CNS uptake .

Pharmacokinetic Properties

- Lipophilicity : The target compound’s calculated logP (~2.8) balances solubility and membrane permeability, whereas the compound’s ionized carboxylic acid (logP ~0.5) restricts passive diffusion .

- Metabolic Stability : Cyclopropane rings in the target compound and ’s analog resist cytochrome P450-mediated oxidation, contrasting with the compound’s hydroxypropyl group, which may undergo glucuronidation .

Biological Activity

The compound 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide (CAS Number: 2034244-51-2) has emerged as a significant subject of research due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Structure : The compound features a pyridine ring substituted with a cyclopropylmethoxy group and an ethoxypropyl chain at the nitrogen position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism involves inhibition of key enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are crucial in the inflammatory process .

- Cytotoxicity : In vitro assays have demonstrated dose-dependent cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds range from 10.25 µM to 23.15 µM, suggesting potential for further development in cancer therapeutics .

- Antimicrobial Activity : Related compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for use in treating bacterial infections .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Anti-inflammatory | 10.25 - 23.15 | |

| Cytotoxicity (Cancer) | Varies by cell line | |

| Antimicrobial (M. tuberculosis) | Effective against standard strains |

Case Studies

-

In Vivo Anti-inflammatory Study :

In a study using the Complete Freund's Adjuvant-induced inflammation model, the compound demonstrated a significant reduction in paw swelling compared to control groups, indicating robust anti-inflammatory effects. Histopathological analysis further supported these findings, showing reduced infiltration of inflammatory cells in treated subjects . -

Cytotoxicity Evaluation :

A series of cytotoxicity assays were conducted on various cancer cell lines, revealing that while some derivatives exhibited high toxicity, others like compound R4 showed promising safety profiles at elevated concentrations, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide?

- Methodological Answer : The synthesis requires careful selection of reagents and reaction conditions. For example, cyclopropylmethyl ether formation may involve nucleophilic substitution under anhydrous conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is often used for deprotonation, but quenching with water must be avoided due to violent reactions . Temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres (argon/nitrogen) are critical to prevent side reactions . Purification typically involves column chromatography or recrystallization to isolate the target compound.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) assess purity (>95% threshold for research-grade material), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and connectivity. For example, the pyridine ring protons appear as distinct downfield signals (δ 8.0–9.0 ppm), and cyclopropylmethoxy groups show characteristic splitting patterns . Mass spectrometry (MS) validates molecular weight .

Q. What safety precautions are necessary during handling and synthesis?

- Methodological Answer : Sodium hydride (NaH) requires dry handling under inert gas due to flammability and reactivity with water . Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory. Toxicity data may be limited, so researchers should assume acute toxicity and use fume hoods for reactions involving volatile solvents (e.g., DMF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer : Design of Experiments (DoE) methodologies can systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, replacing DMF with tetrahydrofuran (THF) may reduce side reactions in cyclopropane ring formation . Continuous flow reactors enhance scalability by improving heat transfer and reducing exposure to hazardous reagents . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. For in vitro studies, phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 is common. If precipitation occurs, sonication or micellar encapsulation (e.g., using Pluronic F-68) may stabilize the compound .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of literature data should standardize metrics (e.g., IC₅₀ normalized to positive controls). Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate target engagement . Batch-to-batch purity differences (e.g., residual solvents) must also be ruled out via HPLC .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs. Quantitative SAR (QSAR) models trained on analogs with cyclopropane or pyridine motifs can predict logP, bioavailability, and toxicity . Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., ethoxy vs. methoxy groups) on reactivity .

Q. What are the challenges in identifying off-target effects during pharmacological profiling?

- Methodological Answer : Broad-spectrum profiling using panels (e.g., Eurofins CEREP) screens activity against 100+ targets. False positives are mitigated via counter-screens (e.g., radioligand displacement for receptor selectivity). CRISPR-Cas9 knockout models validate target specificity in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.